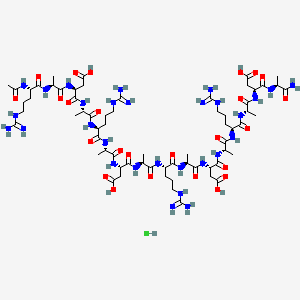
2-Amino-5-hydroxynicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-hydroxynicotinonitrile is a chemical compound that belongs to the class of nicotinonitriles It is characterized by the presence of an amino group at the second position and a hydroxyl group at the fifth position on the nicotinonitrile ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-hydroxynicotinonitrile typically involves multi-component reactions. One common method includes the reaction of aromatic aldehydes, acetophenone derivatives, malononitrile, and ammonium acetate in the presence of a catalyst. Various catalysts such as tetrabutyl ammonium bromide (TBAB) and cellulose sulfuric acid have been used to facilitate this reaction in aqueous media . The reaction conditions often involve heating and can be enhanced using microwave irradiation or ultrasonic irradiation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of eco-friendly solvents and recyclable catalysts is emphasized to ensure sustainability and cost-effectiveness. The reaction is typically carried out in large reactors with precise control over temperature and reaction time to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-5-hydroxynicotinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted nicotinonitriles, amines, and ketones, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Amino-5-hydroxynicotinonitrile has found applications in several scientific research areas:
Wirkmechanismus
The mechanism of action of 2-Amino-5-hydroxynicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s hydroxyl and amino groups play crucial roles in these interactions, facilitating hydrogen bonding and other non-covalent interactions with target proteins .
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-4,6-diphenylnicotinonitrile
- 2-Amino-5-bromo-4-hydroxy-nicotinonitrile
- 2-Amino-3-cyanopyridine derivatives
Comparison: Compared to these similar compounds, 2-Amino-5-hydroxynicotinonitrile is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. For example, the presence of the hydroxyl group at the fifth position enhances its solubility and potential for hydrogen bonding, making it a more versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C6H5N3O |
|---|---|
Molekulargewicht |
135.12 g/mol |
IUPAC-Name |
2-amino-5-hydroxypyridine-3-carbonitrile |
InChI |
InChI=1S/C6H5N3O/c7-2-4-1-5(10)3-9-6(4)8/h1,3,10H,(H2,8,9) |
InChI-Schlüssel |
HVALCFMGGZVXLX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1C#N)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[(2R,3S,5R)-3-acetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13924025.png)




![2-Bromo-6,12-dihydro-6,6,12,12-tetramethylindeno[1,2-b]fluorene](/img/structure/B13924057.png)


